Cyclohexylmethyl-thiourea
CAS No.: 66892-28-2
Cat. No.: VC3850077
Molecular Formula: C8H16N2S
Molecular Weight: 172.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66892-28-2 |
|---|---|
| Molecular Formula | C8H16N2S |
| Molecular Weight | 172.29 g/mol |
| IUPAC Name | cyclohexylmethylthiourea |
| Standard InChI | InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) |
| Standard InChI Key | GZZUQNWMRFWSAD-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CNC(=S)N |
| Canonical SMILES | C1CCC(CC1)CNC(=S)N |
Introduction
Chemical Identity and Structural Features
Cyclohexylmethyl-thiourea (systematic name: N-cyclohexylmethyl-N'-substituted thiourea) belongs to the thiourea family, where the thiocarbonyl group (C=S) is flanked by amine groups. The cyclohexylmethyl moiety introduces steric bulk and lipophilicity, influencing its reactivity and biological interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂S | |
| Molecular Weight | 172.29 g/mol | |
| Density | 1.05 g/cm³ | |
| Boiling Point | 246.5°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.19 |
The compound's planar thiourea core facilitates hydrogen bonding, while the cyclohexyl group enhances membrane permeability, a critical factor in drug design .
Synthesis and Structural Modification
Conventional Synthesis Routes
Cyclohexylmethyl-thiourea is typically synthesized via nucleophilic addition of cyclohexylmethylamine to thiocyanate derivatives. For example:
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Isothiocyanate Route: Cyclohexylmethyl isothiocyanate reacts with primary amines under mild conditions to yield asymmetrical thioureas .
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Thiophosgene Method: Treatment of cyclohexylmethylamine with thiophosgene (CSCl₂) generates the intermediate isothiocyanate, which is subsequently reacted with amines .
Advanced Synthetic Strategies
Recent innovations emphasize sustainability and efficiency:
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Microwave-Assisted Synthesis: Reduced reaction times (≤30 minutes) and improved yields (up to 85%) by enhancing reaction kinetics .
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Solvent-Free Conditions: Solid-phase reactions using MgO as a base minimize waste and energy consumption .
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Flow Chemistry: Enables continuous production with precise temperature control, critical for scaling up pharmaceutical batches .
Physicochemical and Spectroscopic Properties
Thermal Stability
Cyclohexylmethyl-thiourea exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) reveals a melting point range of 160–165°C, consistent with related thiourea derivatives .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .
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NMR: Distinct ¹H NMR signals for cyclohexyl protons (δ 1.2–1.8 ppm) and thiourea NH groups (δ 8.2–9.1 ppm) .
Biological Activities and Mechanisms
Antimicrobial Properties
Cyclohexylmethyl-thiourea derivatives demonstrate broad-spectrum activity:
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Antibacterial: Inhibit Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell wall synthesis .
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Antifungal: Effective against Candida albicans via ergosterol biosynthesis inhibition.
Enzyme Inhibition
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Urease Inhibition: Competitively binds to Sporosarcina pasteurii urease (Kᵢ = 0.39 µM), blocking nickel-active sites .
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Δ9-Desaturase Targeting: Suppresses oleic acid synthesis in Mycobacterium tuberculosis, validating its antitubercular potential .
Industrial and Pharmaceutical Applications
Drug Development
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Antitubercular Agents: Analogues like ISO-X (Isoxyl) inhibit mycolic acid biosynthesis, showing efficacy against multidrug-resistant TB strains .
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Antioxidants: Scavenge free radicals (EC₅₀ = 45 µM in DPPH assays), outperforming reference compounds like ascorbic acid.
Material Science
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Anion Receptors: High affinity for sulfate (Kₐ = 10⁵ M⁻¹) via dual hydrogen bonding, useful in environmental sensing .
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Corrosion Inhibitors: Protect mild steel in acidic environments (η = 92% at 500 ppm) .
Recent Advances and Future Directions
Computational Design
Molecular docking studies optimize substituent patterns for enhanced target binding. For example, adding electron-withdrawing groups improves urease inhibition by 40% .
Green Chemistry Innovations
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Aqueous Polysulfide Reactions: Eliminate organic solvents, achieving 90% yields with minimal purification .
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Biocatalytic Synthesis: Engineered lipases catalyze thiourea formation under mild conditions .
Clinical Prospects
Ongoing Phase I trials evaluate cyclohexylmethyl-thiourea derivatives as adjuvants in combination therapies for resistant infections .
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